(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
CAS No.: 10344-62-4
Cat. No.: VC21267341
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10344-62-4 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |
| Standard InChI Key | LIUAALCHBQSCCX-ZETCQYMHSA-N |
| Isomeric SMILES | C1CN2CCC1C[C@H]2C(=O)O |
| SMILES | C1CN2CCC1CC2C(=O)O |
| Canonical SMILES | C1CN2CCC1CC2C(=O)O |
Introduction
Chemical Structure and Identification
The compound (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid represents a specific stereoisomer of 1-azabicyclo[2.2.2]octane-2-carboxylic acid, with the (2S) prefix indicating the specific stereochemistry at position 2 of the molecule. This compound is also known by its alternative name, (S)-quinuclidine-2-carboxylic acid .
The compound's structure is characterized by a bicyclo[2.2.2]octane framework with a nitrogen atom incorporated at position 1, creating an azabicyclic system. The carboxylic acid group is attached at position 2, with the 'S' stereochemistry specifically denoting its spatial configuration according to the Cahn-Ingold-Prelog priority rules .
Identification Parameters
The compound is identified by several parameters as detailed below:
| Parameter | Value |
|---|---|
| CAS Number | 10344-62-4 |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid |
| SMILES Notation | C1CN2CCC1C[C@H]2C(=O)O |
| InChI | InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |
| InChIKey | LIUAALCHBQSCCX-ZETCQYMHSA-N |
These identification parameters provide a standardized means for referencing and cataloging the compound in chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid determine its behavior in various chemical environments and its potential applications. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 280°C (DEC.) |
| Boiling Point | 285°C |
| Density | 1.23 |
| Flash Point | 126°C |
These properties indicate that (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is a thermally stable compound with a high melting and boiling point .
Chemical Properties
The chemical properties of this compound include:
| Property | Value |
|---|---|
| pKa | 2.45±0.20 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| XLogP3-AA | -1.5 |
The pKa value of 2.45 suggests that the compound is moderately acidic, which is expected given the presence of the carboxylic acid group. The negative XLogP3-AA value (-1.5) indicates that the compound is hydrophilic and likely to have good water solubility .
The hydrogen bond donor and acceptor counts reflect the compound's ability to form hydrogen bonds, which is important for its interactions with biological systems and potential pharmaceutical applications .
Pharmaceutical Applications and Biological Activity
The azabicyclo[2.2.2]octane structure appears in various compounds with pharmaceutical relevance, providing insights into the potential applications of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid.
Medicinal Applications
According to patent information, 1-azabicyclo[2.2.2]octane derivatives are used for preparing medicaments with potential applications in treating various conditions . These compounds are described as substance P antagonists, which may be useful in the treatment of:
-
Gastrointestinal disorders
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Inflammatory disorders
-
Central nervous system disorders
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Pain management
The patent suggests that these compounds interact with specific biological targets, likely due to their unique structural features and stereochemistry .
Building Block in Medicinal Chemistry
The compound (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid is also recognized as a building block in medicinal chemistry. Its bicyclic structure and carboxylic acid functionality make it valuable for creating more complex molecules with potential therapeutic properties .
The related compound (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is specifically identified as a "Protein Degrader Building Block," suggesting similar applications might exist for the (2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid .
Related Compounds and Derivatives
Several compounds structurally related to (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid have been identified and studied, broadening our understanding of this class of molecules.
Enantiomeric Counterpart
The (2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid (CAS: 757899-36-8) is the enantiomeric counterpart to our compound of interest. While sharing the same molecular formula (C8H13NO2) and molecular weight (155.2 g/mol), it differs in its stereochemistry at position 2, which may result in different biological activities and interactions .
Salt Forms and Derivatives
The hydrochloride salt of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid (CAS: 52730-01-5) has been documented. Salt forms often provide improved stability, solubility, or bioavailability compared to the free acid form, making them valuable for pharmaceutical applications .
Structural Isomers
The (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS: 109583-12-2) represents a structural isomer where the nitrogen atom is at position 2 and the carboxylic acid group is at position 3, with S stereochemistry. This compound shares the same molecular formula (C8H13NO2) and molecular weight (155.197 g/mol) as our compound of interest but differs in the arrangement of atoms and functional groups .
This structural diversity within the azabicyclo[2.2.2]octane family demonstrates the versatility of this scaffold in creating compounds with potentially diverse biological activities.
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